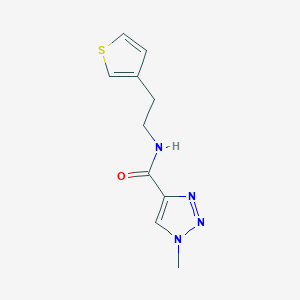

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

1-Methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a methyl-substituted triazole core linked to a thiophen-3-yl ethyl moiety.

Propiedades

IUPAC Name |

1-methyl-N-(2-thiophen-3-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-14-6-9(12-13-14)10(15)11-4-2-8-3-5-16-7-8/h3,5-7H,2,4H2,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUQFQVODOUEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative reacts with the triazole intermediate.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole-thiophene intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazole Carboxamides with Aromatic Substituents

RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)

- Structural Differences : Replaces the thiophen-3-yl ethyl group with a 2,6-difluorophenylmethyl substituent.

- Functional Implications : The electron-withdrawing fluorine atoms enhance metabolic stability and may influence binding affinity in biological targets compared to the electron-rich thiophene .

5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

- Structural Differences: Substitutes the thiophene-ethyl group with a 4-fluorobenzyl moiety and introduces an amino group at the triazole’s 5-position.

- Functional Implications: The amino group may enhance solubility or hydrogen-bonding capacity, while the fluorobenzyl group balances lipophilicity and bioavailability .

Compound from :

- A triazole-thione derivative with chlorophenyl and thiocarbonohydrazide groups forms a hexamer via N–H···S and O–H···S hydrogen bonds.

- Comparison : The target compound’s carboxamide group may engage in similar hydrogen-bonding networks, though its thiophene ethyl chain could reduce packing efficiency compared to rigid chlorophenyl groups .

Non-Triazole Carboxamides with Thiophene Moieties

1-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanamine

- Structural Differences : A piperidine-based amine with a thiophen-3-yl methyl group instead of a triazole-carboxamide core.

Comparative Data Table

Research Implications and Trends

- Electronic Effects : Thiophene’s aromaticity may enhance π-π stacking in biological targets compared to fluorophenyl groups in RFM, though fluorine’s electronegativity could improve target selectivity .

- Synthetic Challenges : Introducing the thiophen-3-yl ethyl chain may require tailored coupling strategies to avoid steric hindrance from the triazole’s methyl group.

- Crystallographic Tools : Structural analysis of analogs (e.g., ) relies on SHELXL for refinement and hydrogen-bond geometry, suggesting similar methodologies apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.